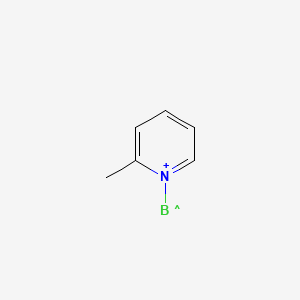
4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms, and two phenyl groups attached to the ring. The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate This intermediate then undergoes cyclization with phenyl isocyanate to form the triazolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
科学的研究の応用
4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The triazolidine ring and phenyl groups play a crucial role in binding to the active sites of enzymes, while the aminoethyl group may enhance solubility and facilitate cellular uptake.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Shares the aminoethyl group but differs in the core structure, which is a benzenesulfonamide instead of a triazolidine.
2-(4-Aminophenyl)ethylamine: Similar in having an aminoethyl group but lacks the triazolidine ring and phenyl groups.
Uniqueness
4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione is unique due to its triazolidine ring structure, which imparts distinct chemical properties and reactivity. The presence of two phenyl groups further enhances its stability and potential for interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C16H17ClN4O2 |
|---|---|
分子量 |
332.78 g/mol |
IUPAC名 |
4-(2-aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione;hydrochloride |
InChI |
InChI=1S/C16H16N4O2.ClH/c17-11-12-18-15(21)19(13-7-3-1-4-8-13)20(16(18)22)14-9-5-2-6-10-14;/h1-10H,11-12,17H2;1H |
InChIキー |
OTLSJHIMWBLWJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)N(C(=O)N2C3=CC=CC=C3)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13908059.png)
![(4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13908080.png)








![sodium (2E)-1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate](/img/structure/B13908137.png)
